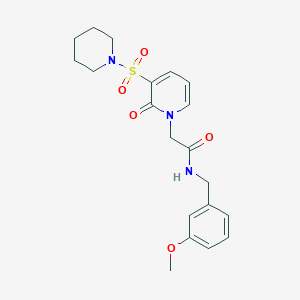![molecular formula C13H10F3N3O2S B2662487 6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706133-54-1](/img/structure/B2662487.png)
6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic compound. It contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also features a trifluoromethyl group and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[3,4-d]pyrimidine core, a trifluoromethyl group, and a phenylsulfonyl group . The pyrrolo[3,4-d]pyrimidine core is a type of nitrogen-containing heterocycle, which is widely used in medicinal chemistry .Applications De Recherche Scientifique
Alzheimer's Disease Treatment
- Synthesis and Enzyme Inhibitory Potential: A study conducted by Rehman et al. (2017) synthesized a series of novel pyrimidine-based sulfonamides, including compounds structurally related to 6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. These compounds showed potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes crucial in Alzheimer's disease treatment. The synthesized compounds exhibited varied inhibitory capacities, with some showing significant potency (Rehman et al., 2017).
Crystal Structure Analysis
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions: Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures, involving protonated pyrimidine rings bonded to sulfonate groups, demonstrate important hydrogen-bonded motifs relevant to the study of pyrimidine derivatives like this compound (Balasubramani et al., 2007).
Herbicide Development
- New Fluoro Intermediates for Herbicidal Sulfonylureas: Hamprecht et al. (1999) developed new pyrimidine and triazine intermediates for herbicidal sulfonylureas. The research outlines the synthesis of compounds including 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine, a compound structurally related to this compound, and its application in herbicide formulation (Hamprecht et al., 1999).
Molecular Modification for Biological Applications
- C–H Borylation and Cross-Coupling Transformations: Klečka et al. (2015) developed a method involving C–H borylation and cross-coupling transformations of pyrrolo[2,3-d]pyrimidines, closely related to this compound. This method is significant for synthesizing biologically relevant compounds such as deazahypoxanthine and deazaadenine bases (Klečka et al., 2015).
Antimicrobial Activity
- Synthesis and Evaluation of Pyrazolopyrimidines with Sulfone Groups: A study by Alsaedi et al. (2019) on pyrazolopyrimidine derivatives with sulfone groups, similar in structure to this compound, revealed significant antimicrobial activities. This highlights the potential application of such compounds in antimicrobial treatments (Alsaedi et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyrrolidine and pyrimidine derivatives in medicinal chemistry , this compound could be a promising area for future research.
Propriétés
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-3-1-2-4-12(10)22(20,21)19-6-9-5-17-8-18-11(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDGYPZBNHIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)
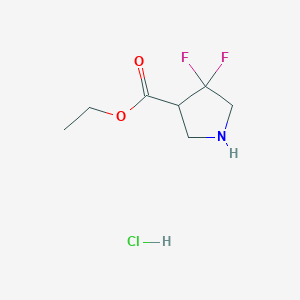
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)
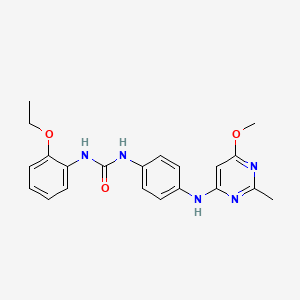
![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)
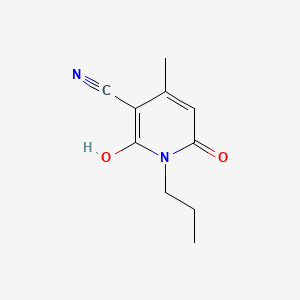
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
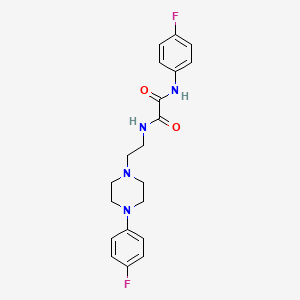
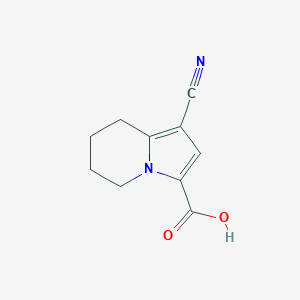
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)
